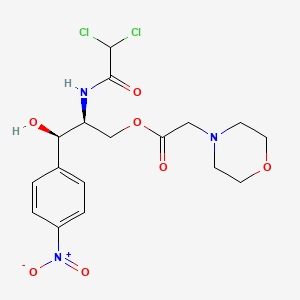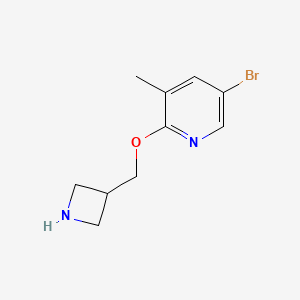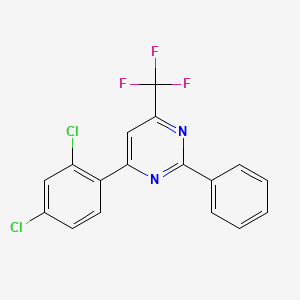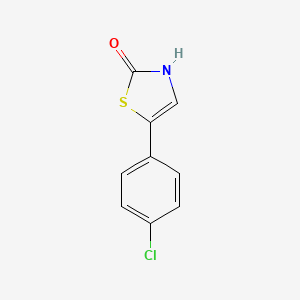
5-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its diverse range of applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The presence of the 4-chlorophenyl group attached to the thiazole ring imparts unique chemical properties to the compound, making it a valuable building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea in the presence of a base, such as sodium hydroxide, to form the thiazole ring. The reaction is usually carried out in a solvent like ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production .
化学反应分析
Types of Reactions
5-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiazolidines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidines
Substitution: Various substituted thiazoles depending on the nucleophile used.
科学研究应用
5-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, and anticancer activities.
Agricultural Chemistry: It is employed in the synthesis of agrochemicals, such as herbicides and fungicides, due to its ability to inhibit the growth of harmful microorganisms.
Materials Science: The compound is used in the design of novel materials with unique electronic and optical properties, making it valuable in the development of sensors and electronic devices.
作用机制
The mechanism of action of 5-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound can inhibit the activity of enzymes or proteins essential for the survival and proliferation of pathogens. For example, it may inhibit the synthesis of nucleic acids or disrupt the integrity of cell membranes, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
- 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
- 4-(4-Chlorophenyl)-3-(ethoxycarbonyl)thiophene-2-yl]amino}-4-oxobut-2-enoic acids
Uniqueness
5-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one stands out due to its unique combination of the thiazole ring and the 4-chlorophenyl group, which imparts distinct chemical properties and biological activities.
属性
分子式 |
C9H6ClNOS |
|---|---|
分子量 |
211.67 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C9H6ClNOS/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-5H,(H,11,12) |
InChI 键 |
DEVLIYWCGXQTMM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CNC(=O)S2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


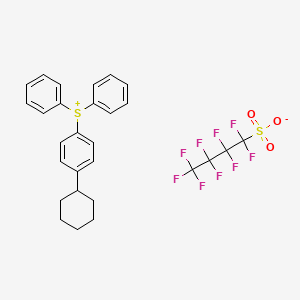

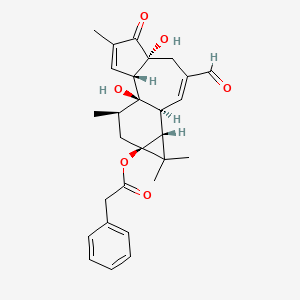
![2-[4,5-Dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13731115.png)

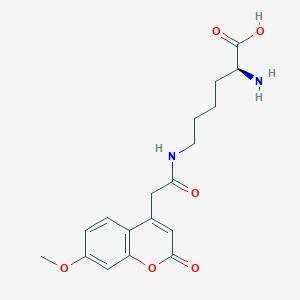
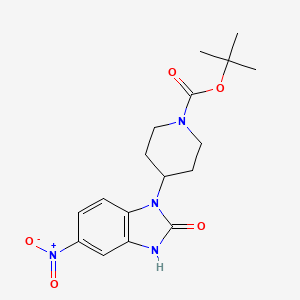
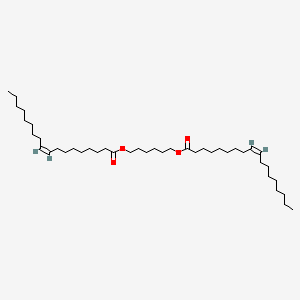
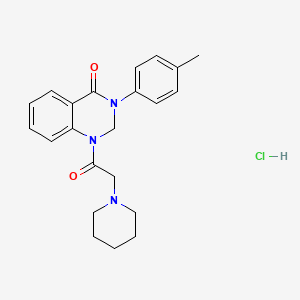
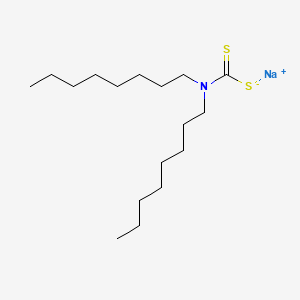
![1,2-Ethanediamine, N,N'-dioctyl-N-[2-(octylamino)ethyl]-](/img/structure/B13731165.png)
